(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

Syk kinase inhibition Biochemical assay Enzymatic IC50

The compound (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide (CAS 181223-16-5), also referred to as 2,3-dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, is a synthetic oxindole sulfonamide identified as a potent small-molecule inhibitor of Spleen Tyrosine Kinase (Syk). It belongs to a broader class of indolinone-based kinase inhibitors disclosed in early patent literature.

Molecular Formula C17H13N3O3S
Molecular Weight 339.4 g/mol
Cat. No. B12849524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide
Molecular FormulaC17H13N3O3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
InChIInChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)/b14-7+
InChIKeyAFTGOSQNWXOYGE-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Quick Reference: (3E)-3-(1H-Indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide for Syk Kinase Research


The compound (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide (CAS 181223-16-5), also referred to as 2,3-dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, is a synthetic oxindole sulfonamide identified as a potent small-molecule inhibitor of Spleen Tyrosine Kinase (Syk) [1]. It belongs to a broader class of indolinone-based kinase inhibitors disclosed in early patent literature [2]. Its primary appeal in biochemical research settings is its exceptionally high target affinity, which differentiates it from many commercially-preferred Syk inhibitors that were optimized for cellular permeability at the expense of peak enzymatic potency.

Procurement Alert: Why Simple Syk Inhibitor 'Swaps' Will Fail for This Chemotype


In-class substitution among oxindole sulfonamide Syk inhibitors is scientifically untenable due to a stark trade-off between biochemical potency and cellular activity driven by polar surface area (PSA). The parent sulfonamide (this compound) achieves an IC50 of 5 nM in enzymatic assays but shows weak cellular activity (EC50 = 1400 nM) due to its high PSA (>140 Ų) [1]. In contrast, close analogs like the N-methylated derivative OXSI-2 (CAS 622387-85-3) were specifically designed to lower PSA and improve cell permeability, sacrificing approximately 3-fold biochemical potency (IC50 = 14 nM) for a >4-fold improvement in cellular EC50 (313 nM) . These divergent profiles mean that selecting one compound over the other has direct and quantifiable consequences for experimental outcomes, particularly when comparing biochemical screens to cell-based or in vivo models.

Quantitative Differentiation Evidence: Head-to-Head Data for (3E)-3-(1H-Indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide


Enzymatic Syk Inhibition Potency vs. N-Methylated Analog (OXSI-2)

In a direct enzymatic Syk kinase assay, the parent sulfonamide (Compound 31 in the Lai et al. 2003 study) demonstrates an IC50 of 5 nM, which is a 2.8-fold higher potency than the N-methylindole derivative OXSI-2 (IC50 = 14 nM) [1]. This difference arises from the unsubstituted indole NH, which contributes to a critical hydrogen-bond interaction in the ATP-binding pocket but also increases polar surface area.

Syk kinase inhibition Biochemical assay Enzymatic IC50

Cellular Activity Trade-Off: Basophil Degranulation EC50 vs. OXSI-2

The parent sulfonamide's high polar surface area (PSA > 140 Ų) severely limits its passive membrane permeability, resulting in a cellular EC50 of 1400 nM in the IgE/FcεRI-triggered basophil degranulation assay. In contrast, OXSI-2, which has a lower PSA, achieves an EC50 of 313 nM in a comparable cell-based Syk inhibition assay [1]. This represents a 4.5-fold reduction in cellular activity for the parent compound.

Cell-based assay Cellular permeability Functional EC50

Physicochemical Driver of Selectivity: Polar Surface Area (PSA) Comparison

The parent sulfonamide has a calculated PSA exceeding 140 Ų, a threshold identified by Lai et al. as the primary reason for poor cellular penetration across the series. In contrast, successful cellular probes like the amide analog 32 achieved good cellular activity only after reducing PSA below 110 Ų [1]. This PSA benchmark provides a quantitative design rule for users.

Polar surface area Drug-likeness Physicochemical property

Aqueous Solubility Limitation vs. More Soluble Analogs

The parent compound exhibits extremely low aqueous solubility (<0.1 mg/L in the buffer system used), which is a common characteristic of unsubstituted sulfonamide oxindoles in this series. In contrast, analogs with solubilizing groups such as piperidine salts (e.g., Compound 17) achieve dramatically higher solubility (20,700 mg/L) [1]. This solubility deficit has direct consequences for assay reliability due to potential compound precipitation.

Solubility Formulation Assay interference

Defined Application Scenarios for (3E)-3-(1H-Indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide Based on Quantitative Evidence


In Vitro Biochemical High-Throughput Screening (HTS) for Syk Inhibitors

The compound's 5 nM Syk IC50 makes it an ideal reference inhibitor for validating biochemical HTS assays. Its ultra-low solubility and poor cellular permeability are non-issues in a cell-free format with controlled DMSO concentrations. It can serve as a high-affinity positive control to establish assay sensitivity and Z'-factor values [1].

Calibrating Syk Activity in Biophysical Binding Assays (SPR, ITC, DSF)

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or differential scanning fluorimetry (DSF) studies, the compound's high enzymatic affinity and well-defined binding mode to the Syk ATP pocket permit accurate determination of binding kinetics (KD, kon, koff). Its potency advantage over OXSI-2 ensures a measurable signal at lower protein concentrations [1].

Structure-Activity Relationship (SAR) Benchmarking in Medicinal Chemistry

As the parent compound in the Lai et al. 2003 series, it provides a chemically tractable starting point for SAR exploration. Procurement of this compound allows medicinal chemistry teams to experimentally replicate the reported 5 nM IC50 benchmark and directly compare newly synthesized analogs, establishing quantitative improvements in potency, solubility, or permeability against a well-characterized standard [1].

Quote Request

Request a Quote for (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.